![molecular formula C8H11F2N3 B3012596 N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine CAS No. 929972-70-3](/img/structure/B3012596.png)
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazole compounds and cyclopropanamines involves various strategies. For instance, N-(1-Methyl)cyclopropylbenzylamine, a compound with a cyclopropylamine moiety, was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase, suggesting a method for synthesizing cyclopropylamine derivatives . Additionally, imidazol(in)ium-2-carboxylates, which are related to imidazole structures, were prepared from N-heterocyclic carbenes (NHCs) by reaction with carbon dioxide, indicating a potential synthetic route for imidazole derivatives .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms. The papers do not directly discuss the molecular structure of "N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine," but they do provide information on the structure of related compounds. For example, the synthesis of bicyclic imidazole derivatives from N-cyanolactam 2-imines suggests the versatility of the imidazole ring in forming complex bicyclic structures .
Chemical Reactions Analysis
The chemical reactivity of imidazole and cyclopropanamine derivatives is highlighted in the papers. Cyclopropenimine-catalyzed enantioselective Mannich reactions demonstrate the reactivity of cyclopropylamine derivatives in forming carbon-nitrogen bonds . The ability of imidazol(in)ium-2-carboxylates to act as NHC precursors in ruthenium-promoted olefin metathesis and cyclopropanation reactions indicates the potential for imidazole derivatives to participate in various catalytic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and cyclopropanamine derivatives are influenced by their molecular structure. While the papers do not provide specific details on the physical and chemical properties of "N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine," they do mention properties of related compounds. For example, the stability of N-cyclopropyl-N-phenylamine under aerobic conditions and its conversion into N-(1,2-dioxolan-3-yl)-N-phenylamine suggests the sensitivity of cyclopropanamines to oxidative conditions .
Applications De Recherche Scientifique
Histamine H3 Receptor Agonism
Research by Kazuta et al. (2003) demonstrated that cyclopropane-based analogues of histamine, including (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, were synthesized as histamine H3 receptor agonists. The "folded" cis-analogue with a cis-cyclopropane structure showed significant binding affinity and agonist effect on the histamine H3 receptor, indicating its potential in selective histamine H3 receptor targeting (Kazuta et al., 2003).
Lysine-Specific Demethylase-1 Inhibition
Blass (2016) reported on a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), a crucial enzyme in histone methylation and gene expression. These inhibitors, which include variations of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine, are being examined as potential therapeutic agents for several neurological conditions such as schizophrenia and Alzheimer's disease (Blass, 2016).
Crystallography and Structural Analysis
Boechat et al. (2016) studied the crystal structures of derivatives including 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, which share structural similarities with N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine. Their research provides valuable insights into the molecular geometry and electron density distribution in such compounds, contributing to a deeper understanding of their chemical behavior (Boechat et al., 2016).
Binding Site Characterization
De Esch et al. (1999) described the synthesis and histaminergic activity of various stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine, a structurally related compound. Their research aids in characterizing the binding site of the histamine H3 receptor, which is crucial for understanding the interaction of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine with biological targets (De Esch et al., 1999).
Conformational Restriction for Improved Activity
Research has shown that the conformational restriction of biologically active compounds, such as those incorporating a cyclopropane ring, can enhance their activity. For instance, Kazuta et al. (2002) focused on the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine, providing insights into the use of conformational restriction in drug development (Kazuta et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)13-4-3-11-7(13)5-12-6-1-2-6/h3-4,6,8,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTCUTZORLVKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

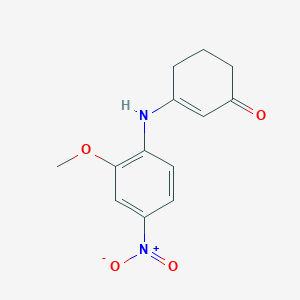
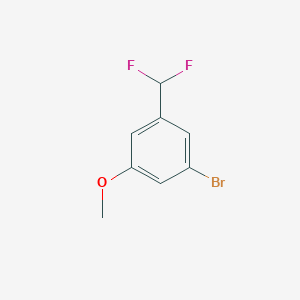
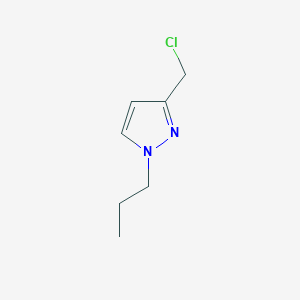

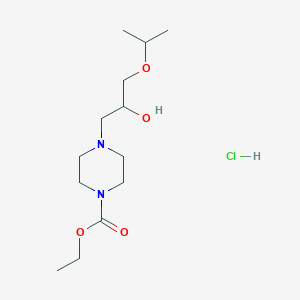
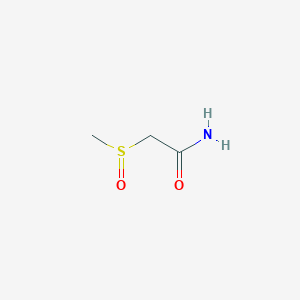
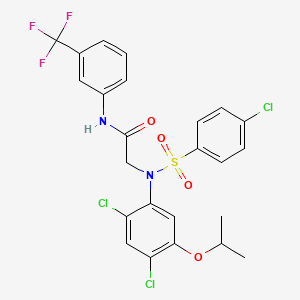


![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)
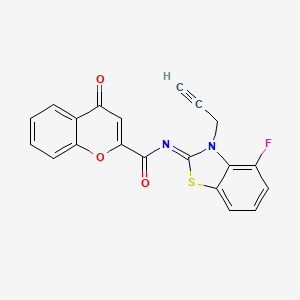
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)